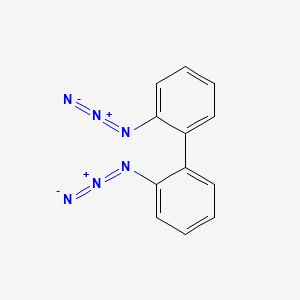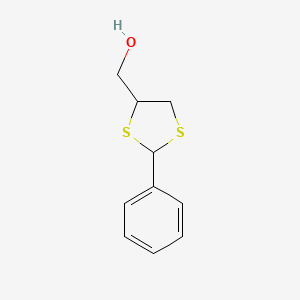
3-CHLORO-4-HYDROXYCINNAMIC ACID
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-CHLORO-4-HYDROXYCINNAMIC ACID is an organic compound with the molecular formula C9H7ClO3 It is a derivative of cinnamic acid, characterized by the presence of a chloro and hydroxy group on the phenyl ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-CHLORO-4-HYDROXYCINNAMIC ACID typically involves the reaction of 3-chloro-4-hydroxybenzaldehyde with malonic acid in the presence of a base, followed by decarboxylation. The reaction conditions often include the use of pyridine as a solvent and piperidine as a catalyst, with the reaction being carried out under reflux conditions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. it is likely that similar synthetic routes are employed on a larger scale, with optimizations for yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
3-CHLORO-4-HYDROXYCINNAMIC ACID can undergo various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group.
Reduction: The double bond in the prop-2-enoic acid moiety can be reduced to form the corresponding propanoic acid derivative.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or thiourea (NH2CSNH2).
Major Products
Oxidation: 3-(3-Chloro-4-oxophenyl)prop-2-enoic acid.
Reduction: 3-(3-Chloro-4-hydroxyphenyl)propanoic acid.
Substitution: 3-(3-Amino-4-hydroxyphenyl)prop-2-enoic acid or 3-(3-Mercapto-4-hydroxyphenyl)prop-2-enoic acid.
Aplicaciones Científicas De Investigación
3-CHLORO-4-HYDROXYCINNAMIC ACID has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of certain polymers and as a precursor for other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 3-CHLORO-4-HYDROXYCINNAMIC ACID is not fully understood. it is believed to exert its effects through interactions with specific molecular targets, such as enzymes and receptors. The hydroxy and chloro groups on the phenyl ring may play a role in these interactions, potentially affecting the compound’s binding affinity and specificity .
Comparación Con Compuestos Similares
Similar Compounds
p-Coumaric acid: Similar structure but lacks the chloro group.
Ferulic acid: Contains a methoxy group instead of a chloro group.
Cinnamic acid: The parent compound without any substituents on the phenyl ring.
Uniqueness
3-CHLORO-4-HYDROXYCINNAMIC ACID is unique due to the presence of both chloro and hydroxy groups on the phenyl ring. This combination of functional groups can influence the compound’s reactivity and biological activity, making it distinct from its analogs .
Propiedades
Número CAS |
52507-43-4 |
|---|---|
Fórmula molecular |
C9H7ClO3 |
Peso molecular |
198.60 g/mol |
Nombre IUPAC |
3-(3-chloro-4-hydroxyphenyl)prop-2-enoic acid |
InChI |
InChI=1S/C9H7ClO3/c10-7-5-6(1-3-8(7)11)2-4-9(12)13/h1-5,11H,(H,12,13) |
Clave InChI |
VOTXWNQLOVWHNB-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1C=CC(=O)O)Cl)O |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


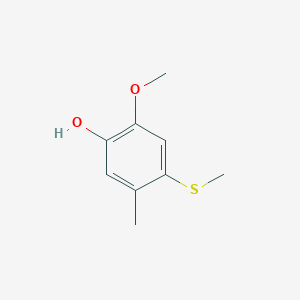
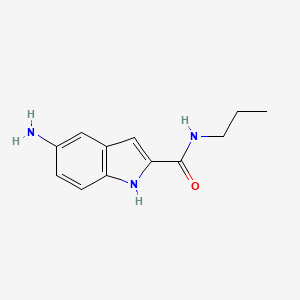
![7-Bromo-4-chlorobenzo[b][1,3]dioxole-5-carbox ylic acid](/img/structure/B8574365.png)
![benzyl N-[(2S)-2-hydroxypropyl]carbamate](/img/structure/B8574371.png)
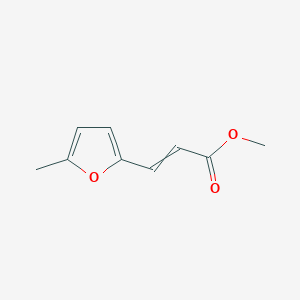

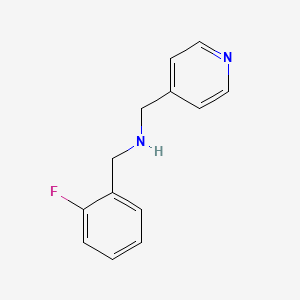

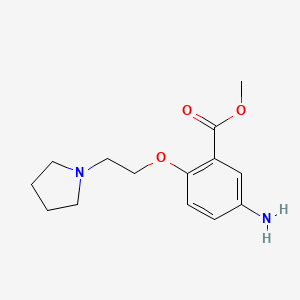
![7-amino-2-morpholin-4-yl-[1,2,4]triazolo[1,5-a]pyrimidine-6-carbaldehyde](/img/structure/B8574418.png)
